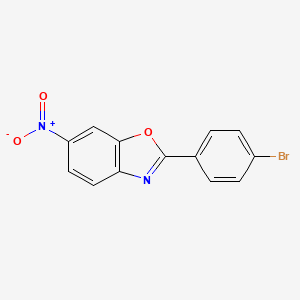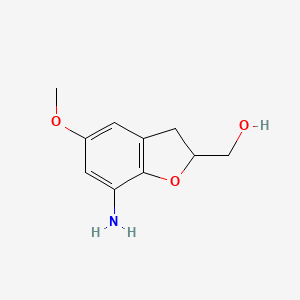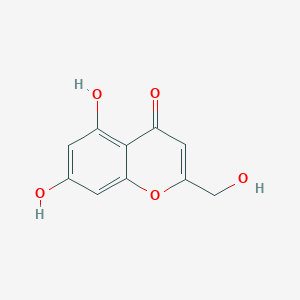
Ethyl (2,3-dichloro-4-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE: is an organic compound with the molecular formula C10H8Cl2O4. It is an ester derivative, characterized by the presence of a formyl group and two chlorine atoms attached to a phenoxy ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE typically involves the esterification of 2-(2,3-dichloro-4-formylphenoxy)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(2,3-dichloro-4-carboxyphenoxy)acetic acid.
Reduction: 2-(2,3-dichloro-4-hydroxyphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the formyl group and chlorine atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
ETHYL 2-(2-FORMYLPHENOXY)ACETATE: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
ETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE: Similar structure but with chlorine atoms at different positions, affecting its chemical properties.
METHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE: The methyl ester analog, which may have different solubility and reactivity.
Uniqueness: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE is unique due to the specific positioning of the chlorine atoms and the formyl group on the phenoxy ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
16861-23-7 |
|---|---|
Molecular Formula |
C11H10Cl2O4 |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-9(15)6-17-8-4-3-7(5-14)10(12)11(8)13/h3-5H,2,6H2,1H3 |
InChI Key |
IWZPFUFJILGFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)






![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)



